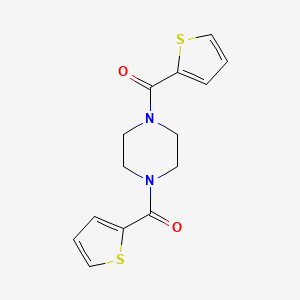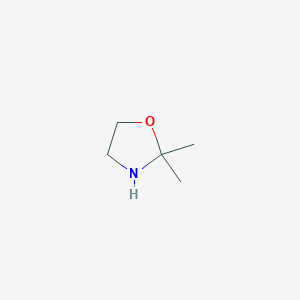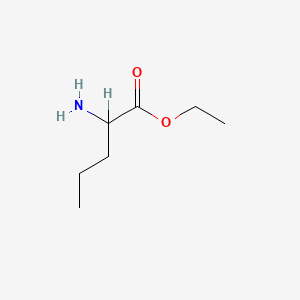
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formylation: The indole core is then formylated at the 3-position using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3).
Acetamide Formation: The formylated indole is then reacted with 2-methoxyaniline to form the desired acetamide derivative. This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3-carboxyindol-1-yl)-N-(2-methoxyphenyl)acetamide.
Reduction: 2-(3-hydroxymethylindol-1-yl)-N-(2-methoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The formyl and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(3-formylindol-1-yl)acetamide: Lacks the methoxyphenyl group, which may affect its biological activity and solubility.
N-(2-methoxyphenyl)acetamide: Lacks the indole core, which is crucial for its biological activity.
2-(3-formylindol-1-yl)-N-phenylacetamide: Similar structure but without the methoxy group, which may influence its reactivity and interactions.
Uniqueness
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is unique due to the presence of both the formylindole core and the methoxyphenyl group. This combination may result in distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
2-(3-formylindol-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H16N2O3/c1-23-17-9-5-3-7-15(17)19-18(22)11-20-10-13(12-21)14-6-2-4-8-16(14)20/h2-10,12H,11H2,1H3,(H,19,22) |
InChIキー |
YJRCRVCDXXUREA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
正規SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B1633738.png)


![Phenol, 2(or 4)-[[bis(2-hydroxyethyl)amino]methyl]-](/img/structure/B1633749.png)



![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1633774.png)






